molecular formula C2H7NO B1605494 N-ethylhydroxylamine CAS No. 624-81-7

N-ethylhydroxylamine

Cat. No.: B1605494
CAS No.: 624-81-7
M. Wt: 61.08 g/mol
InChI Key: VDUIPQNXOQMTBF-UHFFFAOYSA-N
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Description

Contextual Significance of N-Ethylhydroxylamine in Organic Chemistry and Beyond

This compound (C₂H₇NO) is a valuable intermediate and reagent in organic synthesis. chembk.comgoogleapis.com It serves as a precursor for creating more complex molecules, including those with pharmaceutical relevance. google.comgoogle.com For instance, its structure is integral to the synthesis of various biologically active compounds and is used in the preparation of pharmaceutical intermediates. google.comgoogle.comchemimpex.com The compound's utility extends to its role as a reducing agent, oxidizing agent, and elimination agent in various synthetic reactions. chembk.com It can be used to introduce amino or imine groups into organic molecules. chembk.com Furthermore, this compound and its salts have been explored as short-stopping agents in free-radical polymerization processes. google.com

Distinction and Comparative Reactivity Profiles of this compound within the Hydroxylamine (B1172632) Class

The reactivity of this compound is best understood by comparing it to its analogs within the broader hydroxylamine family. These comparisons highlight the influence of substituent groups on the nitrogen and oxygen atoms, which in turn dictates their chemical behavior.

N-Methylhydroxylamine, the closest structural analog to this compound, is also a key reagent in organic synthesis, particularly for preparing oximes and amides. solubilityofthings.comwikipedia.org Studies comparing N-alkylated hydroxylamines reveal important structure-activity relationships. For example, research on the hematotoxic effects of methylated hydroxylamines indicates that N-alkylation can decrease reactivity compared to O-alkylation. nih.gov Specifically, N-methylhydroxylamine primarily inhibits certain protective enzymes, a different mechanism than that observed for O-alkylated derivatives. nih.gov In terms of nucleophilicity, N-methylhydroxylamine is more reactive in substitution reactions than N,N-dimethylhydroxylamine due to reduced steric hindrance.

A fundamental distinction within the hydroxylamine class lies in whether the substituent is on the nitrogen (N-substituted) or the oxygen (O-substituted). wikipedia.org Generally, N-hydroxylamines are more common. wikipedia.org The position of the alkyl group significantly influences the molecule's reactivity and toxicological profile. O-alkylated hydroxylamines, such as O-ethylhydroxylamine, tend to induce methemoglobin formation, a process involving free radicals. nih.gov In contrast, N-alkylated species often exhibit different toxicological pathways. nih.govnih.gov

From a synthetic standpoint, the nucleophilicity of the oxygen atom in hydroxylamines can be harnessed, particularly when an electron-withdrawing group is present on the nitrogen. organic-chemistry.org This allows for reactions like O-allylic substitution. organic-chemistry.org The synthesis of O-substituted hydroxylamines often involves the O-alkylation of a protected hydroxylamine derivative, followed by deprotection. organic-chemistry.org

Increasing the number and size of alkyl groups on the nitrogen atom, as in N,N-diethylhydroxylamine, introduces significant steric and electronic effects. The presence of two ethyl groups in N,N-diethylhydroxylamine increases steric hindrance around the nitrogen atom. This steric bulk can influence reaction rates and equilibria. For instance, in complex formation with vanadate, steric interactions from the ligand's alkyl groups can disfavor the formation of certain products. cdnsciencepub.com

Kinetic studies on hydrogen-atom abstraction from N,N-diethylhydroxylamine have shown that these molecules are weaker hydrogen-bond donors than previously thought, a finding attributed to steric effects. researchgate.net Furthermore, the electronic effects of the diethyl groups can influence the reactivity of the molecule in processes like bioorthogonal retro-Cope elimination reactions with strained alkynes. nih.gov

O-Substituted Hydroxylamines vs. N-Substituted Hydroxylamines

This compound as a Versatile Reagent: Fundamental Electronic and Structural Considerations

The versatility of this compound stems from its fundamental electronic and structural features. As an N-substituted hydroxylamine, it possesses both a nucleophilic nitrogen and an oxygen atom. The ethyl group, being an electron-donating group, influences the electron density on the nitrogen and oxygen atoms, thereby modulating its reactivity.

The structure of hydroxylamines, including this compound, is pyramidal at the nitrogen atom, similar to amines. wikipedia.org The presence of the lone pair of electrons on the nitrogen atom is crucial to its nucleophilic character. The molecule's ability to act as a building block in synthesizing diverse compounds, including heterocyclic systems, underscores its importance in synthetic chemistry. chemimpex.com

Compound Information Table

Compound NameMolecular Formula
This compoundC₂H₇NO
N-MethylhydroxylamineCH₅NO
O-EthylhydroxylamineC₂H₇NO
N,N-DiethylhydroxylamineC₄H₁₁NO
N,N-DimethylhydroxylamineC₂H₇NO
N,O-DimethylhydroxylamineC₂H₇NO
VanadateVO₄³⁻
Di-t-butyl dicarbonate (B1257347)C₁₀H₁₈O₅
Ethyl iodideC₂H₅I
TolueneC₇H₈
HydroxylamineH₃NO

Physicochemical Properties of this compound

PropertyValueSource
CAS Number624-81-7 chemsrc.comnih.gov
Molecular Weight61.08 g/mol chemsrc.comnih.gov
Molecular FormulaC₂H₇NO chemsrc.comnih.gov
Boiling Point91.4°C at 760 mmHg chemsrc.com
Density0.899 g/cm³ chemsrc.com
Flash Point47.4°C chemsrc.com
LogP0.376 chemsrc.com
Refractive Index1.399 chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO/c1-2-3-4/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUIPQNXOQMTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30211460
Record name Ethanamine, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30211460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

624-81-7
Record name N-Ethylhydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, N-hydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Preparations of N Ethylhydroxylamine

Novel Synthetic Routes and Mechanistic Investigations

Modern organic synthesis provides sophisticated routes to N-ethylhydroxylamine, emphasizing control over reactivity and product purity. Key among these are chemical pathways utilizing protecting group strategies and direct electrochemical methods.

A prominent and novel method for preparing this compound in high yield and purity involves a three-step sequence: the protection of hydroxylamine (B1172632) with a tert-butyloxycarbonyl (BOC) group, followed by alkylation and subsequent deprotection. google.com This process strategically masks the reactive amino group to control the introduction of the ethyl group. numberanalytics.comorganic-chemistry.org

The initial step involves the protection of hydroxylamine hydrochloride using di-tert-butyl dicarbonate (B1257347) (Boc₂O). google.comfishersci.co.uk This reaction is typically performed in the presence of a base to neutralize the hydrochloride salt and facilitate the formation of the carbamate. numberanalytics.com The choice of base and solvent is critical for achieving high yields and minimizing side reactions. numberanalytics.com A process for preparing this compound hydrochloride specifies reacting hydroxylamine hydrochloride with di-t-butyl dicarbonate in a non-reactive solvent with a base such as sodium carbonate, potassium carbonate, sodium bicarbonate, potassium bicarbonate, sodium or potassium hydroxide, or triethylamine. google.com The reaction conditions are generally mild, often conducted at room temperature or with moderate heating. fishersci.co.uk

Table 1: Optimized Conditions for BOC Protection of Amines This table presents common conditions for the BOC protection of amines, which are applicable to hydroxylamine.

ParameterConditionRationaleSource
Reagent Di-tert-butyl dicarbonate (Boc₂O)The most common reagent for BOC protection. fishersci.co.uk
Base Triethylamine (Et₃N), Sodium Bicarbonate (NaHCO₃), Sodium Hydroxide (NaOH)Neutralizes the acid present and facilitates the reaction. google.comfishersci.co.uk
Solvent Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), Water, AcetonitrileProvides a suitable medium for the reactants. fishersci.co.uk
Temperature Room Temperature to 40°CMild conditions prevent decomposition and side reactions. fishersci.co.uk
Catalyst 4-Dimethylaminopyridine (DMAP)Can be used to accelerate the reaction for more challenging substrates. numberanalytics.com

Three-Step BOC Protection-Alkylation-Deprotection Pathway

Regioselective Ethylation of Protected Intermediates

Following the successful protection of hydroxylamine, the intermediate N,O-bis(tert-butyloxycarbonyl)hydroxylamine is subjected to regioselective N-alkylation. A patent for this process describes the alkylation of the reaction product with an alkyl halide. google.com For the synthesis of this compound, suitable ethylating agents include ethyl iodide or ethyl bromide. google.com The reaction's regioselectivity is crucial, ensuring the ethyl group attaches to the nitrogen atom rather than the oxygen atom. This step yields the N-ethylated, BOC-protected precursor.

The final step is the removal of the BOC protecting groups to yield the desired this compound. The BOC group is known for its sensitivity to acidic conditions. organic-chemistry.org The deprotection is typically achieved by treating the N-ethylated intermediate with a strong acid, which cleaves the tert-butyloxycarbonyl portion of the molecule. google.comfishersci.co.uk Common acids used for this purpose include concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in a suitable organic solvent like dichloromethane or ethyl acetate. fishersci.co.uk This acid-catalyzed hydrolysis is usually fast and occurs at room temperature, resulting in the formation of this compound hydrochloride with high purity and in good yield. google.comfishersci.co.uk The use of aqueous phosphoric acid is also noted as an effective and environmentally benign reagent for BOC deprotection. organic-chemistry.org

Table 2: Comparison of Acidic Deprotection Reagents for BOC Group Removal

ReagentTypical ConditionsAdvantagesDisadvantagesSource
Hydrochloric Acid (HCl) 4M HCl in an aqueous or organic solvent, room temperature.Inexpensive, leads directly to the hydrochloride salt.Strong acid, potential for side reactions with sensitive substrates. fishersci.co.uknih.gov
Trifluoroacetic Acid (TFA) Neat or in DCM (e.g., 1:1 TFA/DCM), room temperature.Effective, volatile, and easy to remove.Expensive, corrosive, requires careful handling. fishersci.co.uknih.gov
Phosphoric Acid (H₃PO₄) Aqueous solution.Mild, selective, and environmentally benign.Less common, may require specific conditions for optimal results. organic-chemistry.orgmdpi.com

Electrochemical Synthesis Approaches for this compound Production

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for producing hydroxylamine derivatives. researchgate.netgamry.com This technique uses electrical current to drive the reduction of a starting material, such as a nitroalkane, to the corresponding hydroxylamine. researchgate.netwikipedia.org While specific research on the electrosynthesis of this compound is less detailed, extensive studies on its close analog, N-methylhydroxylamine, provide a robust framework for the process. researchgate.netcip.com.cn The electrochemical reduction of nitroethane is expected to proceed similarly to that of nitromethane (B149229) to yield this compound.

The industrial synthesis of N-methylhydroxylamine hydrochloride has been successfully demonstrated using a specialized electrolytic cell, the design and parameters of which are directly relevant for this compound production. researchgate.netcip.com.cn

Electrolytic Cell: A common setup is a divided, board-type electrolytic cell. cip.com.cn This design separates the anodic and cathodic compartments to prevent unwanted side reactions and product oxidation. gamry.com

Cathode Material: Copper is a frequently used cathode material for the reduction of nitroalkanes. researchgate.netcip.com.cn

Anode Material: Graphite (B72142) is often employed as the anode. researchgate.netcip.com.cn

Separator: A cation exchange membrane is used as the separator between the anode and cathode compartments. researchgate.netcip.com.cn

The process parameters are critical for achieving high yield and current efficiency. For the analogous synthesis of N-methylhydroxylamine from nitromethane in an HCl solution, the following optimal conditions have been established and are presented in the table below. researchgate.netcip.com.cn

Table 3: Optimized Process Parameters for the Electrochemical Synthesis of N-Alkylhydroxylamines Data based on the industrial synthesis of N-methylhydroxylamine hydrochloride, a close analog of this compound.

ParameterOptimal Value/RangeSignificanceSource
Starting Material Nitroalkane (e.g., Nitroethane)The precursor that is electrochemically reduced. researchgate.net
Electrolyte Hydrochloric Acid (e.g., 18% HCl)Provides the acidic medium and stabilizes the hydroxylamine product as a hydrochloride salt. cip.com.cn
Current Density 1000–2500 A·m⁻²Drives the reaction rate; must be optimized to balance efficiency and prevent over-reduction. researchgate.netcip.com.cn
Temperature 30–50°CAffects reaction kinetics and product stability. researchgate.netcip.com.cn
Yield ~65%The percentage of starting material converted to the desired product. researchgate.netcip.com.cn
Current Efficiency ~70%The efficiency of the electrical current in producing the desired chemical change. researchgate.netcip.com.cn
Product Purity >99%The purity of the final N-alkylhydroxylamine hydrochloride product. researchgate.netcip.com.cn

This electrochemical method is noted for its simple separation process and limited contamination, positioning it as a green and viable route for the industrial production of N-alkylhydroxylamines. researchgate.net

Investigation of Electrode and Membrane Materials

The electrochemical synthesis of N-alkyl hydroxylamines, including this compound, is a field of growing interest due to its potential for greener and more efficient production. A key area of investigation in this method is the selection of appropriate electrode and membrane materials to maximize yield, current efficiency, and product purity.

Research into the electrochemical synthesis of the related compound, N-methylhydroxylamine hydrochloride (N-MHA), provides significant insights that are applicable to this compound. In industrial-scale electrosynthesis of N-MHA from nitromethane, copper has been effectively used as the cathode, with graphite serving as the anode. researchgate.netresearchgate.netcip.com.cn These materials have demonstrated long-term stability, with both the graphite electrode and the cation membrane being used continuously for up to 5000 hours in preparative electrolysis. researchgate.netcip.com.cn The choice of a cation exchange membrane, such as a perfluorinated sulfonic acid membrane (R-SO3H), is crucial for separating the anodic and cathodic compartments, preventing the oxidation of the desired product at the anode and allowing for a cleaner reaction. cip.com.cn

The performance of the electrochemical cell is highly dependent on these materials. For instance, in N-MHA synthesis, the use of a copper cathode and graphite anode in conjunction with a cation membrane in an industrial electrolytic cell has resulted in a product with 99% purity. researchgate.netcip.com.cn The durability of these materials is a key factor in the economic viability of the process on an industrial scale. cip.com.cn Further research into alternative electrode materials, such as different metal or carbon-based electrodes, could lead to even higher efficiencies and selectivities for this compound synthesis. researchgate.net

Comparative Analysis of Electrochemical vs. Conventional Methods

Electrochemical synthesis offers several advantages over conventional chemical methods for producing N-alkyl hydroxylamines. Conventional methods often involve high-pressure catalytic hydrogenation, which can suffer from catalyst poisoning and over-reduction of the desired product to the corresponding amine, leading to lower purity and higher costs. cip.com.cn For example, the synthesis of this compound hydrochloride from di-t-butyl dicarbonate and hydroxylamine hydrochloride, while novel, involves multiple steps including protection, alkylation, and deprotection. google.comgoogle.com

In contrast, electrochemical methods, such as the reduction of a nitroalkane, can be more direct and environmentally friendly. researchgate.netresearchgate.net The electrochemical approach can often be performed at room temperature and normal pressure, avoiding the harsh conditions required by some conventional methods. researchgate.net This leads to a simpler separation process and less contamination. researchgate.net

A key advantage of electrosynthesis is the potential for higher selectivity and yield under optimized conditions. For the electrochemical production of N-MHA, yields of 65% and reaction selectivities of 99% have been achieved. researchgate.netcip.com.cn While direct comparative data for this compound is limited, the principles suggest a similar potential for improved performance.

However, electrochemical methods are not without their challenges. The energy consumption can be significant, as seen in the 8151.3 kW·h required to produce 1000 kg of N-MHA. researchgate.netcip.com.cn The initial investment in specialized equipment like electrolytic cells and power supplies is also a consideration. cip.com.cn Despite these factors, the potential for a cleaner, more efficient, and continuous process makes electrochemical synthesis a compelling alternative to conventional routes. cip.com.cnresearchgate.net

Emerging Methodologies for N-Alkyl Hydroxylamine Synthesis

Recent research has focused on developing novel and more efficient methods for the synthesis of N-alkyl hydroxylamines. One promising area is the use of new catalytic systems. For instance, iron-catalyzed aminative difunctionalization of alkenes has been reported for the direct synthesis of unprotected secondary and tertiary amines, a methodology that could be adapted for hydroxylamine derivatives. ethz.chamazonaws.com This approach utilizes novel hydroxylamine-derived aminating reagents and proceeds under mild conditions with a benign and inexpensive iron salt as the catalyst. ethz.chamazonaws.com

Another area of development is the catalytic reduction of oxime ethers, which offers a route to N,O-disubstituted hydroxylamines with high atom-economy. mdpi.com While traditional methods relied on stoichiometric borohydrides, recent advances have focused on catalytic approaches, including the use of earth-abundant nickel catalysts for the asymmetric reduction of oximes. mdpi.com

Reductive amination of O-monosubstituted hydroxylamines is another powerful strategy for synthesizing N,O-disubstituted and trisubstituted hydroxylamines, avoiding complex protection and deprotection sequences. mdpi.com Additionally, new methods for direct N-O bond formation are being explored to overcome limitations in existing synthetic routes. mdpi.com

These emerging methodologies highlight a trend towards more sustainable and efficient synthesis, with a focus on catalysis, atom economy, and the use of milder reaction conditions. mdpi.comacs.org The development of novel reagents and catalytic systems holds significant promise for the future synthesis of this compound and other N-alkyl hydroxylamines. ethz.chamazonaws.com

Industrial-Scale Synthesis and Process Optimization

Scale-Up Considerations and Challenges

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale presents a number of significant challenges. longdom.org A primary concern is the management of reaction conditions, such as temperature and pressure, which can be more difficult to control in large reactors. migrationletters.com The heat generated in exothermic reactions, for instance, must be efficiently dissipated to prevent side reactions and ensure safety.

The choice of equipment is also critical. Industrial-scale synthesis requires robust reactors, separation units, and purification systems that can handle large volumes of materials. cip.com.cnlongdom.org For electrochemical synthesis, this includes the design and construction of large, efficient electrolytic cells and the associated power supply and control systems. cip.com.cn

Furthermore, the handling of potentially hazardous materials on a large scale necessitates strict safety protocols and infrastructure to protect workers and the environment. longdom.org The cost of raw materials, energy consumption, and waste disposal are also major economic factors that must be carefully considered for industrial production to be viable. longdom.orgmigrationletters.com The development of a scalable and economical synthesis route is a key challenge that requires careful process design and optimization. acs.org

Purity and Yield Enhancement Strategies in Large-Scale Production

Optimizing purity and yield is a central goal in the industrial-scale production of this compound. migrationletters.com This can be achieved through a variety of strategies focused on process optimization. longdom.org

One key strategy is the fine-tuning of reaction parameters such as temperature, pressure, reaction time, and catalyst concentration. migrationletters.com In electrochemical synthesis, for example, the current density and electrolyte composition are critical variables that can be adjusted to maximize product formation and minimize side reactions. researchgate.netcip.com.cn

The development of effective separation and purification techniques is also essential for obtaining a high-purity product. longdom.org This may involve techniques such as distillation, crystallization, or chromatography, adapted for large-scale operation. In the case of the electrochemical synthesis of N-MHA, the process includes steps for chlorine absorption, separation, and crystallization to achieve a 99% pure product. cip.com.cn

The use of advanced process control and monitoring systems can also contribute to enhanced yield and purity by allowing for real-time adjustments to the reaction conditions. migrationletters.com By carefully controlling the entire production process, from raw material input to final product purification, it is possible to achieve significant improvements in both the efficiency and quality of large-scale this compound synthesis. longdom.org

Challenges and Future Directions in this compound Synthesis

The synthesis of this compound, while established, continues to present challenges and opportunities for innovation. A major ongoing challenge is the development of more sustainable and environmentally friendly synthetic methods. acs.orgmigrationletters.com Traditional methods can involve hazardous reagents and generate significant waste, prompting a search for "greener" alternatives. cip.com.cnacs.org

Another key area for future development is the discovery of novel catalytic systems that can enable more direct and selective synthetic routes. ethz.chamazonaws.commdpi.com This includes the exploration of biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, which could offer a highly sustainable approach to this compound synthesis. acs.org

Furthermore, there is a need for synthetic methods that are more amenable to large-scale production, with a focus on reducing the number of steps, improving atom economy, and simplifying purification processes. acs.org The development of continuous flow processes, as opposed to batch production, could also offer significant advantages in terms of efficiency, safety, and scalability.

Addressing Steric Hindrance and Overreaction Control

A primary obstacle in the synthesis of this compound is the prevention of overreaction, particularly the further reduction of the hydroxylamine to the corresponding primary amine, ethylamine (B1201723). The reduction of nitroethane, a common precursor, must be carefully controlled to isolate the desired hydroxylamine intermediate. vedantu.com For instance, while strong reducing conditions such as catalytic hydrogenation with nickel or palladium catalysts often lead to the formation of ethylamine, more controlled reduction in a neutral medium using zinc metal and ammonium (B1175870) chloride can yield this compound. vedantu.com Advanced strategies have been devised to offer more robust control over this selectivity.

One sophisticated approach involves a multi-step protecting group strategy . This method provides exceptional control over the reaction pathway by temporarily masking the reactive sites of the hydroxylamine molecule. A documented process for preparing this compound hydrochloride in high yield and purity begins with hydroxylamine hydrochloride. google.comgoogle.com This starting material is reacted with di-t-butyl dicarbonate in the presence of a base to form N,O-bis-BOC-hydroxylamine, a protected intermediate. google.comgoogle.com This protection is crucial as it deactivates the nucleophilic nitrogen and oxygen atoms, preventing undesired side reactions. The protected intermediate is then alkylated specifically with an ethyl halide, such as ethyl iodide. google.com The final step involves the cleavage of the tert-butyloxycarbonyl (BOC) protecting groups using a strong acid, which yields the pure this compound salt. google.com This protection-alkylation-deprotection sequence is a powerful strategy for avoiding overreaction and achieving high selectivity.

Another advanced method focuses on controlled catalytic hydrogenation by modifying the catalyst system. While palladium catalysts are effective for the hydrogenation of nitroalkanes, their repeated use can lead to diminished activity and lower selectivity for the hydroxylamine product. google.com Research has shown that the introduction of specific metal cations into the reaction system can preserve the catalyst's performance and suppress the over-reduction to ethylamine. google.com A patented process describes the use of a recovered palladium catalyst in a two-phase liquid system (aqueous sulfuric acid and an immiscible organic solvent) for the reduction of nitroalkanes. google.com The key innovation is the addition of a cation of iron, nickel, or cobalt, which maintains a high conversion rate of the nitroalkane to the N-alkylhydroxylamine sulfate. google.com

Table 1: Effect of Cation Promoters on Controlled Catalytic Hydrogenation of Nitromethane
Catalyst SystemPromoter CationHydrogen Consumed (Equivalent to % Reduction)Conversion to N-MethylhydroxylamineConversion to Methylamine (Overreaction)
Treated Reused Pd CatalystNone17%--
Treated Reused Pd CatalystFe²⁺78%70%8%
Treated Reused Pd CatalystNi²⁺55%--
Treated Reused Pd CatalystCo²⁺55%47%8%

Data adapted from a study on nitromethane reduction, illustrating the principle applicable to nitroethane. google.com

These strategic preparations, by addressing the core issues of steric hindrance and reaction control, represent significant advancements in the efficient and selective synthesis of this compound.

Development of Sustainable and Environmentally Benign Synthetic Protocols

In line with the growing emphasis on green chemistry, efforts have been directed toward developing more sustainable and environmentally friendly methods for producing this compound. These protocols aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Electrochemical synthesis has emerged as a promising green alternative to traditional chemical reduction methods. An industrial-scale process developed for the synthesis of N-methylhydroxylamine hydrochloride via the electrochemical reduction of nitromethane showcases the potential of this technology. researchgate.netcip.com.cncip.com.cn This method, which is directly applicable to the synthesis of this compound from nitroethane, utilizes a divided electrolytic cell with a copper cathode and a graphite anode. researchgate.netcip.com.cn The process is considered environmentally benign due to its simple separation procedure and limited contamination. researchgate.net The high selectivity and efficiency achieved under optimized conditions make it a competitive green method for industrial production. cip.com.cn

Table 2: Operational Parameters for the Industrial Electrochemical Synthesis of N-Methylhydroxylamine Hydrochloride (N-MHA)
ParameterValue/Condition
Cathode MaterialCopper
Anode MaterialGraphite
SeparatorCation Membrane (R-SO₃H type)
Current Density1000–2500 A·m⁻²
Temperature30–50°C
Average Yield65%
Current Efficiency70%
Reaction Selectivity99%
Product Purity99%

Data from the industrial electrochemical synthesis of the methyl analogue, demonstrating the potential for a sustainable this compound process. researchgate.netcip.com.cn

Another avenue of green chemistry involves the development of solvent-free reaction conditions . The use of large quantities of organic solvents contributes significantly to chemical waste and environmental pollution. Methodologies that eliminate or reduce solvent use are therefore highly desirable. For reactions involving hydroxylamine derivatives, techniques such as grinding reactants together in the solid phase or using microwave irradiation have proven effective. mdpi.comresearchgate.netarabjchem.org For instance, a fast and efficient synthesis of various nitrones has been achieved by grinding an aldehyde or ketone with N-methylhydroxylamine hydrochloride and a solid base at room temperature, completely avoiding the need for a solvent. mdpi.comresearchgate.net Similarly, the use of silica-gel as a solid support and catalyst for the synthesis of nitriles from aldehydes and hydroxylamine hydrochloride provides a solvent-free, environmentally friendly protocol with a simple work-up. ajgreenchem.com The application of these principles to the core synthesis of this compound could lead to significantly greener processes.

Looking further ahead, highly innovative research is exploring the synthesis of alkylamines from inorganic waste products like carbon dioxide and nitrate (B79036). In these complex catalytic cascades, N-methylhydroxylamine has been identified as a key intermediate. Such methods represent a frontier in sustainable chemistry, offering a potential future pathway to produce valuable organonitrogen compounds from abundant, low-cost feedstocks, thereby contributing to a circular economy.

Chemical Reactivity, Reaction Mechanisms, and Derivatization Strategies of N Ethylhydroxylamine

Redox Chemistry and Electron Transfer Mechanisms

The redox chemistry of N-ethylhydroxylamine is a cornerstone of its reactivity, involving both oxidation and reduction processes that lead to a range of nitrogen-containing compounds. These transformations are often mediated by electron transfer mechanisms.

Oxidation Pathways to Nitroso and Nitro Compounds

The oxidation of this compound can yield nitrosoethane (B1204541) and nitroethane, depending on the oxidizing agent and reaction conditions. The controlled oxidation of N-alkylhydroxylamines is a common method for producing nitroso compounds. nih.gov For instance, the oxidation of hydroxylamine (B1172632) compounds to their corresponding nitroso derivatives can be achieved using molecular oxygen in the presence of specific catalysts in organic solvents. google.com The reaction is typically conducted at a pH not greater than 5.5 to prevent the formation of oximes, which can occur if the reaction solution is alkaline. google.com Stronger oxidizing agents can further oxidize the nitroso intermediate to a nitro compound. vulcanchem.com The reaction of ethylamine (B1201723) with ozone has been shown to produce nitroethane with high yields. nih.gov

The mechanism of oxidation can proceed through a one-electron oxidation pathway, generating radical intermediates. For example, the oxidation of N,N-dimethylhydroxylamine by an outer-sphere one-electron oxidant leads to the formation of a radical, (CH₃)₂NO•, which is then further oxidized to a nitrone. acs.org

Reduction Processes to Primary Amines

This compound can be reduced to the corresponding primary amine, ethylamine. This transformation is a key reaction in the metabolism of certain compounds and can be achieved using various reducing agents. For example, the reduction of nitroalkanes with reagents like Sn/HCl can yield hydroxylamines or amines. unacademy.com A mixture of this compound and acetaldoxime (B92144) can be obtained from the reduction of nitroethane using SnCl₂ and HCl. doubtnut.com

Enzymatic systems are also capable of reducing hydroxylamines. Benzamidoxime reductase, a cytochrome P450 enzyme, can reduce aliphatic hydroxylamines, such as N-methylhydroxylamine, back to their parent amines. nih.gov This reduction is a significant detoxification pathway for reactive hydroxylamine metabolites. nih.gov Indium metal in aqueous media has also been reported as a novel and simple procedure for the reduction of hydroxylamines to their corresponding amines. researchgate.net

Electron Donation and Acceptance Mechanisms in Complex Systems

This compound can act as both an electron donor and an electron acceptor in various chemical and biological systems, influencing their redox state. In studies involving the reduction of Np(VI), hydroxylamine and its N-alkyl derivatives act as effective reductants. nih.gov The mechanism involves hydrogen atom transfer from the reductant to Np(VI). nih.gov Specifically, for N-methylhydroxylamine, the reduction of Np(VI) proceeds initially via hydrogen atom transfer, followed by an outer-sphere electron transfer mechanism. nih.gov

In the context of nitrosation reactions, N-methylhydroxylamine can react with sodium pentacyanonitrosylferrate(II) (nitroprusside). rsc.orgconicet.gov.ar The proposed mechanism involves the formation of a precursor complex, followed by an OH⁻-assisted reversible formation of a deprotonated adduct and subsequent dissociation. rsc.orgconicet.gov.ar In an excess of nitroprusside, a competitive one-electron-transfer pathway can occur. rsc.orgconicet.gov.ar The ability of hydroxylamines to participate in electron transfer is also crucial in understanding their hematotoxicity, where they can induce methemoglobin formation through processes involving radical formation. nih.gov

Nucleophilic Reactivity and Substitution Dynamics

The nitrogen and oxygen atoms of the hydroxylamine group in this compound possess lone pairs of electrons, making it a potent nucleophile. This nucleophilicity is central to its role in forming new carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, as well as in phosphorylation reactions.

This compound as a Nucleophile in C-N and C-O Bond Formation

This compound can act as a nucleophile in various reactions to form C-N and C-O bonds. The nucleophilicity of amines generally increases with basicity, but is also sensitive to steric effects. masterorganicchemistry.com Hydroxylamines are considered alpha-nucleophiles, which often exhibit enhanced reactivity compared to other nucleophiles of similar basicity. masterorganicchemistry.com

In nucleophilic substitution reactions, N-functionalized hydroxylamine reagents can serve as stable precursors for imines, which then react with a wide range of nucleophiles to form C-C, C-N, C-O, and C-S bonds. nih.gov For example, N-arylhydroxylamines can undergo nucleophilic substitution with arylammonium salts to generate transient N,O-diarylhydroxylamines. pku.edu.cn These intermediates can then undergo further reactions like google.comgoogle.com-sigmatropic rearrangement to form new C-C and C-N bonds. pku.edu.cn The azide (B81097) ion, another nitrogen-containing nucleophile, is highly effective in forming C-N bonds via SN2 reactions with alkyl halides.

The formation of C-O bonds can occur through the reaction of N-functionalized hydroxylamines with alcohols and phenols. nih.gov

Mechanistic Investigations of Phosphorylation Reactions

The reaction of hydroxylamines with phosphate (B84403) esters is a key area of study, with implications for understanding biological phosphorylation and the action of certain toxic compounds. Reactions of hydroxylamine with activated phosphate esters often involve the initial attack by the hydroxyl group. acs.org

In the reaction of hydroxylamine with bis(2,4-dinitrophenyl) phosphate (BDNPP), a short-lived O-phosphorylated hydroxylamine is initially formed. acs.org This intermediate can then undergo several reaction pathways, including a novel rearrangement involving intramolecular aromatic nucleophilic substitution, where the 2,4-dinitrophenyl group migrates from the oxygen to the nitrogen atom. acs.org The nucleophilic attack of the amino nitrogen at the phosphorus atom of BDNPP has also been observed. acs.org

Studies with N- and O-methylated hydroxylamines have provided further insight. The reaction of N,N-dimethylhydroxylamine with BDNPP occurs via O-attack, whereas a slow reaction with N-methoxyamine (H₂NOMe) proceeds via N-attack at the phosphorus atom. The reactivity of hydroxylamine derivatives in the decomposition of 4-nitrophenyl diethylphosphonate is significantly accelerated in micellar environments. researchgate.net

Interactive Data Table: Reactivity of Hydroxylamine Derivatives with 2-chloro-5-nitro pyrimidine (B1678525) frontiersin.org

NucleophilepKakN (M-1s-1)
N-methyl hydroxylamine7.100.045
Hydrazine8.200.033
N,N-dimethyl hydroxylamine6.500.020
N,O-dimethyl hydroxylamine4.750.004
Hydroxylamine5.960.003
Methoxylamine4.600.001

This table summarizes the reactivity (kN) and pKa values for a series of α-nucleophiles in their reaction with 2-chloro-5-nitro pyrimidine in aqueous solution at 25.0°C. frontiersin.org The data shows that N-methylhydroxylamine is the most reactive among the tested hydroxylamine derivatives, despite not having the highest pKa. frontiersin.org This highlights the complex interplay of basicity, steric effects, and the alpha-effect in determining nucleophilic reactivity. frontiersin.org

Impact of N-Alkylation on Nucleophilic Attack Sites and Rates

This compound is an ambident nucleophile, possessing two potential sites for nucleophilic attack: the nitrogen atom and the oxygen atom. The presence of the ethyl group, an electron-donating alkyl substituent, significantly influences its reactivity compared to unsubstituted hydroxylamine. The primary impact of N-alkylation is the enhancement of the nucleophilicity of the nitrogen atom. acs.org This is attributed to the positive inductive effect (+I) of the ethyl group, which increases the electron density on the adjacent nitrogen, making it a more potent nucleophile.

In reactions with electrophiles, N-alkylated hydroxylamines like this compound are readily alkylated on the nitrogen atom. rsc.orgresearchgate.net While hydroxylamine itself is often acylated or phosphorylated on the oxygen atom, especially with harder electrophiles, N-alkylation steers the reaction towards N-centered reactivity. rsc.org This regioselectivity is crucial in synthetic applications where specific bond formation at the nitrogen center is desired.

The increased nucleophilicity due to alkylation, however, must be considered in the context of steric hindrance. While the ethyl group electronically activates the nitrogen, it also introduces more bulk compared to a hydrogen atom, which can affect the rate of reaction with sterically demanding electrophiles. Generally, the trend for amines and related nitrogen compounds is that nucleophilicity increases with basicity, but can be diminished by steric factors. masterorganicchemistry.com N-alkylated hydroxylamines exhibit enhanced reactivity, often referred to as the "alpha effect," due to the presence of a lone pair on the adjacent oxygen atom, making them more nucleophilic than would be predicted by their basicity alone. rsc.orgmasterorganicchemistry.com

Table 1: Comparison of Nucleophilic Properties

Compound Key Feature Primary Nucleophilic Site Influence of Substituent
Hydroxylamine Unsubstituted Ambident (N and O) Can be O-acylated/phosphorylated. rsc.org
This compound N-alkylated Primarily Nitrogen Ethyl group increases N-nucleophilicity via inductive effect. acs.org
Methoxyamine (NH₂OMe) O-alkylated Nitrogen Less reactive toward phosphorus as oxygen attack is blocked. rsc.org

Reactions Involving Nitrone Intermediates

A significant aspect of the chemistry of this compound is its use as a precursor for the in situ generation of N-ethylnitrones. These nitrones are powerful 1,3-dipoles that are not typically isolated and are immediately trapped in cycloaddition reactions to build five-membered heterocyclic rings.

The most common method for generating nitrones is the condensation reaction between an N-substituted hydroxylamine and a carbonyl compound (an aldehyde or a ketone). nih.govresearchgate.net For this compound, this reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding N-ethylnitrone.

Modern synthetic methods have focused on developing milder and more environmentally benign conditions for nitrone synthesis. A highly effective strategy involves performing the condensation under solvent-free conditions, often with microwave irradiation. arabjchem.orgcsic.es This approach offers several advantages, including significantly reduced reaction times, high yields, clean reaction profiles with minimal byproducts, and simple work-up procedures. csic.es

Research has demonstrated that the direct condensation of N-substituted hydroxylamine hydrochlorides with various aldehydes and ketones can proceed efficiently without the need for a base or other catalysts. arabjchem.orgcsic.es The use of the hydrochloride salt of the hydroxylamine has been shown to be beneficial for the reaction's performance. arabjchem.org Grinding the reactants together at room temperature, another solvent-free technique, has also proven successful for the synthesis of nitrones from N-methylhydroxylamine hydrochloride, affording high yields in minutes. nih.gov

Table 2: Solvent-Free Nitrone Synthesis from N-Alkylhydroxylamines

N-Alkylhydroxylamine Carbonyl Compound Conditions Yield Reference
N-Methylhydroxylamine HCl Benzaldehyde (B42025) Microwave (600W), 5 min, solvent-free 92% arabjchem.org
N-Benzylhydroxylamine HCl Benzaldehyde Microwave (600W), 5 min, solvent-free 98% csic.es
N-Methylhydroxylamine HCl 4-Chlorobenzaldehyde Grinding, 5 min, rt, Na₂CO₃-Na₂SO₄ 93% nih.gov
N-Methylhydroxylamine HCl Cyclohexanone Grinding, 10 min, rt, Na₂CO₃-Na₂SO₄ 85% nih.gov
N-Methylhydroxylamine HCl Isatin Microwave (600W), 10 min, solvent-free 94% unizar.es

Once formed, N-ethylnitrones serve as potent 1,3-dipoles in cycloaddition reactions. The 1,3-dipolar cycloaddition is a powerful ring-forming reaction that allows for the stereoselective synthesis of five-membered heterocycles. wikipedia.org This reaction is a cornerstone of the synthetic utility of this compound, providing access to a variety of complex molecular architectures.

N-ethylnitrones react with various dipolarophiles, which are typically electron-deficient alkenes or alkynes, in a [3+2] cycloaddition process. wikipedia.org

Isoxazolidines: When an N-ethylnitrone reacts with an alkene , the product is a saturated five-membered ring containing both oxygen and nitrogen, known as an isoxazolidine (B1194047). mdpi.com These reactions are valuable for creating multiple new stereogenic centers in a single, controlled step. nih.gov The reaction can be intramolecular, where the alkene and nitrone functionalities are part of the same molecule, leading to fused bicyclic systems. chemrxiv.orgchemrxiv.org The reaction of nitrones with silyl (B83357) enol ethers has also been used to produce 5-siloxyisoxazolidines. capes.gov.br

Isoxazolines: When the dipolarophile is an alkyne , the resulting cycloadduct is an isoxazoline, a partially unsaturated five-membered heterocycle. rsc.org This provides a direct route to these important structural motifs, which are present in many biologically active compounds. The reaction can be performed under mild conditions, and sequential protocols where the ketonitrone is generated in situ from a ketone and an N-alkylhydroxylamine have been successfully developed. rsc.org

These cycloaddition reactions are known for their high degree of regio- and stereoselectivity, making them highly valuable tools in modern organic synthesis. wikipedia.orgnih.gov

1,3-Dipolar Cycloaddition Reactions of N-Ethylnitrones

Stereoselective Aspects and Diastereoselection in Cycloadditions

Radical Chemistry and Hydrogen Atom Transfer Pathways

This compound and its derivatives can participate in radical reactions, primarily through hydrogen atom transfer (HAT) mechanisms, which underpins their utility as radical scavengers.

The primary mechanism for radical scavenging by hydroxylamines is hydrogen atom transfer from the O-H or N-H group to a reactive radical, thereby quenching the radical and forming a more stable hydroxylamine-derived radical. acs.orgresearchgate.net

O-H Bond Dissociation: The O-H bond in hydroxylamines is generally weaker than in alcohols, making it a favorable site for hydrogen abstraction. Computational studies on various hydroxylamines show that the O-H BDE is influenced by the substituents on the nitrogen atom. nih.gov For comparison, the O-H BDE in phenol, a common antioxidant, is in the range of 85.8 to 91.0 kcal/mol. wikipedia.org

N-H Bond Dissociation: The N-H bond in this compound is also a potential site for hydrogen abstraction. The strength of the N-H bond can be compared to that in other amines and related compounds.

BondCompoundBond Dissociation Energy (kJ/mol)Bond Dissociation Energy (kcal/mol)
N-HAmmonia (NH₃)436104
O-HWater (H₂O)498119
N-OHydroxylamine (NH₂OH)~201~48
O-HPhenol (C₆H₅OH)~360-381~86-91

This table presents representative bond dissociation energies for related bonds to provide context for the reactivity of this compound. Specific experimental or computational values for this compound are not widely reported. wikipedia.orgnih.govnagwa.com

The abstraction of a hydrogen atom from this compound leads to the formation of a nitrogen-centered or oxygen-centered radical. The relative stability of these radicals will influence which hydrogen is preferentially abstracted. Computational studies on N-methylhydroxyurea suggest that the O-centered radical is more stable than the N-centered radical. uni-muenchen.de

This compound is utilized as a "shortstopping" agent in free-radical polymerization processes, for example, in the production of synthetic rubbers. researchgate.net Its function is to quench the propagating polymer radicals, thus terminating the polymerization reaction at a desired point. This is achieved through the donation of a hydrogen atom to the carbon-centered radical at the end of the growing polymer chain.

The general mechanism can be represented as: R• + EtNHOH → RH + •ONHEt (or EtN•OH)

The resulting hydroxylamine-derived radical is significantly less reactive than the initial polymer radical and is unable to initiate further polymerization, effectively stopping the chain reaction. The effectiveness of hydroxylamine derivatives as radical scavengers has been demonstrated in various systems, where they inhibit processes initiated by free radicals. acs.org For instance, N-substituted hydroxylamines have been shown to inhibit the bacterial ribonucleotide reductase enzyme by scavenging a critical tyrosyl radical. acs.org

O-H and N-H Bond Dissociation Energies and Abstraction Mechanisms

Reactions with Ozone and Environmental Transformation Mechanisms

This compound can be transformed in environmental systems, particularly in water treatment processes that employ ozone as a powerful oxidant.

The reaction of this compound with ozone in aqueous solution is rapid. Studies on the ozonation of aliphatic amines and their derivatives have provided kinetic data and identified major transformation products.

Research has shown that the apparent second-order rate constant for the reaction between ozone and this compound at a pH of 7 is approximately 10⁵ M⁻¹s⁻¹. mdpi.comresearchgate.net This high rate constant indicates that this compound will be readily degraded during ozonation processes in water treatment.

The primary transformation product identified from the ozonation of this compound is nitroethane (CH₃CH₂NO₂). mdpi.comresearchgate.net The formation of nitroalkanes is a common outcome of the ozonation of primary and secondary aliphatic amines. mdpi.comresearchgate.netresearchgate.net The reaction likely proceeds through a series of oxidation steps, potentially involving the formation of a nitrone intermediate which is further oxidized. acs.org The yield of nitroethane from the ozonation of ethylamine (a related primary amine) has been reported to be as high as 100%. mdpi.comresearchgate.net

CompoundpHApparent Second-Order Rate Constant (k"O₃) (M⁻¹s⁻¹)
This compound7~1 x 10⁵
N,N-Diethylhydroxylamine76.8 x 10⁵
Nitroethane73.4

This table summarizes the kinetic data for the reaction of this compound and related compounds with ozone in aqueous solution. mdpi.comresearchgate.net

The formation of stable and potentially toxic byproducts like nitroethane from the ozonation of nitrogenous compounds is an important consideration in water quality and treatment. mdpi.comresearchgate.net

Formation of N-Oxides, Nitrosoalkanes, and Nitroalkanes

The reactivity of this compound is characterized by its susceptibility to oxidation, which can yield several products, including N-oxides, nitrosoalkanes, and nitroalkanes, depending on the reaction conditions and the oxidizing agent employed. The nitrogen lone pair is central to its reactivity towards oxidants. researchgate.net

The oxidation of hydroxylamines can lead to the formation of nitroso compounds. wikipedia.org For instance, the ozonation of primary and secondary aliphatic amines is known to produce nitroalkanes and hydroxylamines. researchgate.net Studies on the reactions of ethylamine and diethylamine (B46881) with ozone have shown the formation of nitroethane in high yields. researchgate.netnih.gov This suggests that this compound, as an intermediate or a related compound, is part of a reaction network leading to more oxidized nitrogen species. The general pathway involves the oxidation of the hydroxylamine functional group. Strong oxidizing agents can convert the hydroxylamine group to nitroso (-NO) or nitro (-NO₂) derivatives. vulcanchem.com The reaction of this compound with ozone is expected to have a high rate constant, estimated to be around 10⁵ M⁻¹s⁻¹ at pH 7. researchgate.netnih.gov

The transformation pathways for this compound can be inferred from the behavior of similar compounds. The oxidation process can be summarized in the following table, which outlines the products formed from the oxidation of this compound and related primary amines.

Table 1: Oxidation Products of this compound and Related Precursors
ReactantOxidizing AgentMajor ProductsReference
Hydroxylamines (general)General OxidantsNitrosoalkanes wikipedia.org
N-Alkylhydroxylamines (general)Strong Oxidants (e.g., KMnO₄)Nitrosoalkanes, Nitroalkanes vulcanchem.com
Ethylamine/DiethylamineOzone (O₃)This compound, Nitroethane researchgate.netnih.gov
This compoundOzone (O₃)Nitroethane researchgate.netnih.gov

Computational Elucidation of Degradation Pathways

Computational chemistry, particularly density functional theory (DFT), provides powerful tools for investigating the reaction mechanisms and degradation pathways of hydroxylamine derivatives. nih.govresearchgate.net Such studies can calculate activation free energies (ΔG‡) and potential energy profiles for various reaction steps, offering insights that are complementary to experimental findings. nih.govnih.gov

For example, computational studies on N,N-dialkylhydroxylamines have been used to explore their formation and degradation. nih.gov Geometries are typically optimized at a level of theory like M06-2X/6-31G(d,p), with single-point energies computed at a higher level, such as M06-2X/6-311G(2d,p). nih.govnih.gov These calculations can evaluate different degradation pathways, such as Cope elimination. nih.gov In studies of related compounds, activation barriers for degradation have been calculated to be high (e.g., 29-32 kcal/mol), suggesting that certain pathways are inoperative at room temperature. nih.gov

A scalar-relativistic DFT investigation into the reduction mechanism of Np(VI) with N,N-diethylhydroxylamine (DEHAN), a structurally similar compound, revealed that the formation of N₂H₃ was the rate-determining step with a high energy barrier. researchgate.net Analyses like Natural Bond Orbitals (NBOs), Quantum Theory of Atoms-in-Molecules (QTAIM), and Electron Localization Function (ELF) are often employed to understand the evolution of chemical bonds along a reaction pathway. researchgate.net Although specific computational studies focusing solely on this compound degradation are not widely reported, the methodologies applied to N,N-dialkylhydroxylamines are directly applicable and provide a framework for understanding its stability and reactivity. nih.govresearchgate.netnih.gov

Chemoselective Derivatization for Analytical and Synthetic Utility

This compound is a valuable reagent for chemoselective derivatization, finding utility in both complex analytical procedures and advanced synthetic strategies like bioconjugation and peptide synthesis.

Oxime Ligation for Bioconjugation and Probe Development

Oxime ligation is a highly efficient and chemoselective bioorthogonal reaction between a nucleophilic aminooxy group (such as that in this compound) and an electrophilic carbonyl group (an aldehyde or ketone). nih.govresearchgate.net This reaction forms a stable oxime bond and is conducted under mild, aqueous conditions, making it ideal for modifying biomolecules. nih.gov Its high chemoselectivity means it does not interfere with most other functional groups found in proteins or peptides. nih.govresearchgate.net

The versatility of oxime ligation has led to its application in creating a wide range of bioconjugates, including polymer-protein conjugates, glycoconjugates, and protein-protein probes. nih.gov this compound, or more commonly its O-substituted derivatives, can serve as the aminooxy component. The reaction is often catalyzed by nucleophiles like aniline (B41778) to increase the reaction rate. nih.gov The resulting oxime bond is hydrolytically stable, a crucial feature for probes used in biological systems. nih.gov This methodology has been used to site-specifically modify proteins by converting an N-terminal serine to a glyoxalamide group, which is then targeted by an oxyamine-containing probe. nih.gov

Fmoc-Protection Strategies in Peptide Synthesis and its Stability Profile

In peptide synthesis, particularly solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions. peptide.com The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely used for the temporary protection of N-terminal amines. wikipedia.orgtotal-synthesis.com

Fmoc-N-ethyl-hydroxylamine is a versatile reagent used in peptide chemistry and organic synthesis. chemimpex.com It serves as a protected form of the hydroxylamine functionality, allowing for its incorporation into complex molecules like peptides. chemimpex.com The Fmoc group provides stability during synthetic steps and can be easily removed under mild basic conditions, typically with a solution of 20% piperidine (B6355638) in DMF, without affecting acid-labile side-chain protecting groups. wikipedia.orgchemimpex.com This orthogonality is a cornerstone of the Fmoc/tBu SPPS strategy. nih.gov

The stability of the Fmoc-protected aminooxy group is a key advantage. It has been shown to be stable under standard oxidative folding conditions used for disulfide-rich peptides. nih.gov This allows for the production of stable Fmoc-aminooxy-containing peptide precursors that can be stored long-term and used for on-demand bioconjugation after deprotection of the Fmoc group. nih.gov

Table 2: Stability and Deprotection of Fmoc Group in Peptide Synthesis
Condition/ReagentEffect on Fmoc GroupContext/ApplicationReference
Acidic Conditions (e.g., TFA)StableOrthogonal to Boc and tBu protecting groups wikipedia.orgtotal-synthesis.com
20% Piperidine in DMFRapidly CleavedStandard deprotection in Fmoc-SPPS wikipedia.org
Oxidative Folding ConditionsStableSynthesis of disulfide-rich peptides with aminooxy moieties nih.gov
Long-term StorageStableCreation of storable peptide precursors for bioconjugation nih.gov

Derivatization in Complex Mixture Analysis (e.g., Monosaccharides)

The analysis of complex mixtures, such as those containing monosaccharides, is analytically challenging due to the high hydrophilicity and structural similarity of the components. nih.govnih.gov Derivatization is a key strategy to improve chromatographic separation and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS). nih.govacs.org

O-ethylhydroxylamine hydrochloride (EtOx), a salt of the O-alkylated isomer of this compound, is widely used as a derivatization reagent for carbohydrates. nih.govacs.org The analysis typically involves a two-step derivatization protocol. nih.govresearchgate.net First, the carbonyl groups of the monosaccharides react with O-ethylhydroxylamine to form stable ethoxime derivatives. acs.org In the second step, the remaining acidic protons on the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govacs.org

This procedure converts the non-volatile sugars into volatile derivatives suitable for GC analysis and helps to deconvolute overlapping analytes, facilitating unambiguous identification and quantification. nih.gov This method has been successfully applied to the analysis of monosaccharides in diverse and complex matrices, including food samples and products of the formose reaction. nih.govresearchgate.net

Table 3: Two-Step Derivatization Protocol for Monosaccharide Analysis using O-Ethylhydroxylamine
StepReagentPurposeTypical ConditionsReference
1 (Oximation)O-Ethylhydroxylamine hydrochloride (EtOx) in pyridineConvert carbonyl groups to ethoximes25 °C, 120 min acs.org
2 (Silylation)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCSReplace acidic protons with TMS groups40 °C, 50 min acs.org

Advanced Research Applications of N Ethylhydroxylamine

Applications in Advanced Organic Synthesis

The structural features of N-ethylhydroxylamine make it a versatile tool for synthetic chemists, enabling the construction of complex molecular architectures, including heterocycles, natural products, and polymers.

This compound is a key precursor for the synthesis of nitrones, which are powerful 1,3-dipoles. The reaction of this compound with aldehydes or ketones yields N-ethylnitrones. These intermediates readily undergo 1,3-dipolar cycloaddition reactions with alkenes, alkynes, or other dipolarophiles to construct five-membered heterocyclic rings, specifically isoxazolidines. nih.govrsc.org This method is highly valued for its ability to create multiple stereogenic centers in a single step. nih.gov

The resulting isoxazolidine (B1194047) ring is a stable but synthetically flexible intermediate. The N-O bond within the ring can be cleaved reductively (e.g., using zinc in acetic acid or catalytic hydrogenation) to yield γ-aminoalcohols, which are themselves important building blocks for more complex nitrogen-containing heterocycles. rsc.org For instance, research on the related N-methylhydroxylamine has shown its utility in multicomponent reactions to form isoxazolidine intermediates, which are then ring-opened to produce key precursors for pharmaceuticals. pharmtech.com Intramolecular cycloadditions of nitrones derived from N-alkylhydroxylamines are also a powerful strategy for synthesizing fused heterocyclic systems like perhydroindanes and perhydronaphthalenes. clockss.org

Table 1: Heterocyclic Synthesis via N-Alkylhydroxylamine-Derived Nitrones

Precursors Intermediate Heterocyclic Product Key Transformation Reference
N-Methylhydroxylamine, Aldehyde, Alkene N-Methylnitrone Isoxazolidine 1,3-Dipolar Cycloaddition nih.govrsc.org
2-Butenylcyclohexanone, N-Methylhydroxylamine Intramolecular Nitrone Perhydroindane derivative Intramolecular Cycloaddition clockss.org

This table presents examples using the closely related N-methylhydroxylamine to illustrate common reaction pathways.

The synthesis of natural products often requires precise control over stereochemistry, and N-alkylhydroxylamines play a crucial role in this context. thieme-connect.de The intramolecular nitrone cycloaddition (INC) reaction is a cornerstone of this application. By tethering the nitrone and the alkene within the same molecule, chemists can achieve high levels of regio- and stereoselectivity, enabling the assembly of complex polycyclic alkaloid skeletons. rsc.org

Several total syntheses of natural products have featured this strategy. For example, the core structures of alkaloids such as himalensine A and thebainone (B1609834) A have been constructed using an INC reaction where a nitrone, generated in situ from a precursor aldehyde and an N-alkylhydroxylamine, cyclizes onto a pendant alkene. rsc.org Similarly, this methodology has been applied to the synthesis of the antifungal alkaloid papuamine, where an intermediate was formed from the reduction of a bicyclic oxime, a reaction closely related to hydroxylamine (B1172632) chemistry. thieme-connect.de The isoxazolidine formed in the cycloaddition serves as a masked 1,3-aminoalcohol, which can be unveiled and further elaborated to complete the synthesis of the target natural product. rsc.org

This compound and its derivatives are valuable intermediates in the pharmaceutical industry. google.comgoogle.comgoogle.com They serve as starting materials for compounds with significant biological activity. For example, N-(1-(Benzo[b]thiophen-2-yl)ethyl)hydroxylamine is a key reagent in the preparation of Zileuton, a drug used in the treatment of asthma. pharmaffiliates.com In a similar vein, N-methylhydroxylamine is used to synthesize a crucial intermediate for fluoxetine, a widely used antidepressant. pharmtech.com

Furthermore, incorporating the hydroxylamine moiety itself can lead to potent biological activity. Research has shown that N-substituted hydroxylamines can act as pharmacophores. N-[1-(4-fluorophenyl)ethyl]hydroxylamine has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an important enzyme in immunology, making it a lead compound for neuroinflammatory disorders. vulcanchem.com Other N-(1-arylethyl)hydroxylamines have been prepared as pharmacophores for DNA gyrase inhibitors, highlighting their potential as antibacterial agents. thieme-connect.de The hydroxylamine functional group is also being explored in modern drug discovery, with trisubstituted hydroxylamines being incorporated into brain-penetrant EGFR inhibitors for non-small-cell lung cancer. nih.gov

Recent advances in synthetic methodology have highlighted the use of hydroxylamine-derived reagents in the aminofunctionalization of alkenes. These reactions provide direct access to densely functionalized aliphatic amines, which are prevalent in pharmaceuticals. ethz.chamazonaws.com An iron-catalyzed aminative difunctionalization of unactivated alkenes uses novel N-alkylhydroxylamine-based reagents to install medicinally relevant amine groups. ethz.chamazonaws.com

This method allows for various transformations, including:

Aminochlorination: The direct synthesis of unprotected secondary and tertiary 2-chloro-N-alkylamines from alkenes. ethz.ch

Aminoazidation and Aminohydroxylation: The installation of other functionalities alongside the amino group, further demonstrating the versatility of these reagents. ethz.ch

These reactions are significant because they often proceed with high functional group tolerance and provide direct access to unprotected amines, avoiding extra protection/deprotection steps. amazonaws.com The resulting β-chloroamines are versatile building blocks that can be further derivatized. amazonaws.com While some methods use N-halodialkylamines with a copper catalyst, the development of iron-catalyzed reactions with hydroxylamine-derived reagents represents a significant advancement for creating diverse amine products. ethz.chresearchgate.net

This compound finds application in polymer science, primarily due to the reactivity of the hydroxylamine group as a radical scavenger and chain-transfer agent. In free-radical polymerization processes, such as those used to produce elastomers like styrene-butadiene rubber (SBR), controlling the reaction is critical to achieving the desired material properties. This compound (EHA) can be used as a "shortstopping" agent to terminate the polymerization at a specific degree of monomer conversion. google.com Its analogue, N,N-diethylhydroxylamine (DEHA), is widely used for this purpose, inhibiting unwanted polymerization in the gas phase for monomers like styrene, butadiene, and isoprene. omanchem.com

The hydroxylamine functionality is also used to create specialized polymers and resins. Chelate resins, which are used to adsorb metal ions, can be produced by reacting a polymer containing nitrile groups with this compound. google.com This reaction converts the nitrile groups into amidoxime (B1450833) groups, which are effective at binding metal ions like uranium, gold, and copper. google.com Similarly, hydroxamate-based resins, synthesized using N-methylhydroxylamine, are being evaluated for applications such as radionuclide generators. osti.gov In other applications, the hydroxylamine group can act as a chain-transfer agent in radical polymerizations, helping to control the molecular weight of the resulting polymer, which is useful in the production of materials like conductive polymers. vulcanchem.com

Table 2: Applications of N-Alkylhydroxylamines in Polymer Science

Application Function of Hydroxylamine Polymer/Resin Type Example Monomers Reference
Polymerization Inhibition Shortstopping Agent (Radical Scavenger) Elastomers Styrene, Butadiene google.comomanchem.com
Chelation Forms Amidoxime Groups Chelate Resins Acrylonitrile google.com
Molecular Weight Control Chain-Transfer Agent Conductive Polymers N/A vulcanchem.com

Utility in Aminohalogenation and Aminofunctionalization of Alkenes

Applications in Biological and Medicinal Chemistry Research

The hydroxylamine moiety is a unique functional group in medicinal chemistry, and this compound serves as a parent structure for compounds with interesting biological profiles. A key area of research is the development of novel antibacterial agents. A library of N-substituted hydroxylamine compounds has been shown to possess broad antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The mechanism of action for these compounds often involves the inhibition of ribonucleotide reductase (RNR), an essential enzyme for bacterial DNA synthesis and repair. researchgate.nettoku-e.com By acting as radical scavengers, these hydroxylamine derivatives interfere with the RNR catalytic cycle, halting bacterial proliferation. researchgate.net This represents a promising avenue for developing new antibiotics to combat drug-resistant pathogens. researchgate.net

Beyond antibacterial action, hydroxylamine derivatives are investigated for other therapeutic targets. As mentioned previously, specific derivatives have been designed to inhibit enzymes like IDO1, which is relevant in cancer immunotherapy and neuroinflammation. vulcanchem.com The ability of the hydroxylamine structure to act as a chelating agent also suggests potential applications in modulating metal-dependent biological processes. ontosight.ai The N-oxide functionality, which is closely related to hydroxylamines, is critical for the activity of many drugs, where it can increase solubility or participate in redox reactions, further underscoring the importance of this chemical class in medicinal chemistry. nih.gov

Development of Antimicrobial Agents and Mechanisms of Action

The rise of multidrug-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. acs.orgnih.gov N-substituted hydroxylamines (N-HAs), including compounds structurally related to this compound, have emerged as a promising class of antibacterials. acs.orgresearchgate.net These compounds exhibit broad-spectrum antimicrobial effects against a variety of Gram-positive and Gram-negative bacteria. acs.orgnih.gov

The primary mechanism of antibacterial action for N-substituted hydroxylamines is the inhibition of ribonucleotide reductase (RNR). acs.orgresearchgate.net RNR is an essential enzyme for all living organisms, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the necessary building blocks for DNA synthesis and repair. acs.orgplos.org The catalytic cycle of many RNRs involves a stable tyrosyl free radical. google.com N-substituted hydroxylamines function as potent radical scavengers that can quench this critical tyrosyl radical, thereby inactivating the RNR enzyme. acs.orggoogle.com This inactivation halts DNA synthesis, which in turn ceases cell proliferation and leads to bacterial death. acs.org Studies on related compounds like N-methylhydroxylamine have demonstrated a high capacity to specifically inhibit bacterial RNR without significantly affecting the eukaryotic counterpart, suggesting a potential for selective toxicity against bacteria. nih.gov

A significant advantage of N-hydroxylamine-based compounds is their effectiveness against multidrug-resistant (MDR) bacteria and their ability to combat biofilms. acs.orgnih.gov Research has demonstrated the efficacy of these compounds against problematic pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. nih.govresearchgate.net Furthermore, certain N-substituted hydroxylamines have been shown to reduce the biomass of established biofilms, which are notoriously difficult to eradicate and contribute significantly to antibiotic resistance. nih.govplos.org The novel mechanism of targeting RNR makes these compounds effective even against strains that have developed resistance to conventional antibiotics acting through different pathways. acs.orgresearchgate.net The table below summarizes the antibacterial activity of representative N-substituted hydroxylamine compounds against various bacterial pathogens.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Biofilm Effect
N-Methylhydroxylamine (M-HA)Pseudomonas aeruginosa82.5Inhibits biofilm formation and disassembles established biofilms. plos.org
Hydroxylamine (HA)Pseudomonas aeruginosa20.6Inhibits biofilm formation. plos.org
N-Substituted Hydroxylamine (Compound 17)Staphylococcus aureusData Not SpecifiedReduces biomass of established biofilm. nih.gov
N-Substituted Hydroxylamine (Compound 17)Escherichia coliData Not SpecifiedReduces biomass of established biofilm. nih.gov
Inhibition of Bacterial Ribonucleotide Reductase (RNR)

Role as a Biological Probe and in Bioconjugation Strategies

Beyond therapeutic uses, N-alkylhydroxylamines serve as versatile tools in chemical biology, particularly as biological probes and in bioconjugation strategies. Bioconjugation involves linking molecules to proteins, carbohydrates, or nucleic acids to study their function, localization, or to create novel functional materials. acs.orgnih.gov

N-alkylhydroxylamines are employed as linkers in these processes. For instance, they can be used in protecting-group-free strategies to couple unprotected sugars to proteins. acs.org This method involves a chemoselective reaction between the N-alkylhydroxylamine and the reducing end of a glycan, with a terminal alkene group on the linker serving as a handle for subsequent attachment to a protein via reactions like thiol-ene coupling (TEC). acs.org This approach is valuable for creating neoglycoconjugates for biological testing under mild conditions that preserve protein structure and function. acs.org

The reaction between aldehydes and alkoxyamines (a class that includes N-alkylhydroxylamines) to form stable oxime linkages is a cornerstone of bioorthogonal chemistry—reactions that can occur in living systems without interfering with native biochemical processes. nih.govscholaris.ca More advanced strategies leverage the reactivity of N-alkylhydroxylamines to form even more stable linkages, such as isoxazolidines, through cascade reactions, further expanding the toolkit for site-specific protein modification. chemrxiv.org

Investigation of Hematotoxic Effects and Oxidative Damage Mechanisms

While promising as antimicrobials, hydroxylamine and its derivatives are known to exert toxic effects on red blood cells (erythrocytes). nih.gov Understanding these hematotoxic effects is crucial for developing safe therapeutic agents. Research indicates that hydroxylamines induce toxicity via at least two distinct mechanisms, largely dependent on whether the nitrogen or the oxygen atom is substituted. nih.gov

Methemoglobin Formation and Oxidative Stress: O-substituted derivatives, such as O-ethylhydroxylamine, primarily act by oxidizing hemoglobin to methemoglobin. nih.govnih.gov This process can generate free radicals, leading to a cascade of oxidative damage, including lipid peroxidation (damage to the cell membrane), depletion of cellular antioxidants like glutathione (B108866), and inhibition of various enzymes. nih.govnih.gov

Inhibition of Protective Enzymes: In contrast, N-alkylated derivatives like N-methylhydroxylamine primarily induce toxicity by inhibiting key protective enzymes within the erythrocyte, namely glucose-6-phosphate dehydrogenase (G6PDH) and glutathione reductase (GR). nih.govnih.gov These enzymes are vital for protecting the cell against oxidative stress. nih.gov

The table below summarizes the distinct hematotoxic effects observed for different types of hydroxylamine derivatives in in-vitro studies. nih.govnih.gov

Compound TypeExample CompoundPrimary Hematotoxic EffectSecondary Effects
Parent/O-substitutedHydroxylamine, O-EthylhydroxylamineHigh Methemoglobin Formation nih.govnih.govLipid peroxidation, Glutathione depletion nih.govnih.gov
N-substitutedN-MethylhydroxylamineInhibition of G6PDH and GR enzymes nih.govLower Methemoglobin Formation nih.gov
N,O-disubstitutedN,O-DimethylhydroxylamineInhibition of G6PDH and GR enzymes nih.govLow Methemoglobin Formation, No hemolysis nih.gov

This differential toxicity highlights the critical role of the substitution pattern in the molecule's biological activity and provides a framework for designing safer N-hydroxylamine-based drugs.

Exploration in Metabolic Pathways and Enzyme Interaction Studies

The study of how this compound and its analogs interact with metabolic enzymes is essential for understanding their pharmacokinetics and potential drug-drug interactions. A key family of enzymes involved in the metabolism of many drugs is the cytochrome P450 (P450) system. nih.gov

Research using N-methylhydroxylamine (NMH) as a model compound has shown that it can be metabolized by P450 enzymes. nih.gov This process can lead to the formation of a nitrosoalkane metabolic intermediate. nih.gov This intermediate can then bind tightly to the heme iron of the P450 enzyme, forming a metabolic-intermediate complex (MIC). nih.gov The formation of such a complex results in mechanism-based inactivation of the enzyme, which can have significant consequences for the metabolism of other co-administered drugs. nih.gov Computational studies suggest that the conversion of NMH to the nitrosoalkane proceeds preferentially via hydrogen abstraction from either the O-H or N-H bond. nih.gov Understanding these interactions is critical for predicting and avoiding adverse drug reactions.

Applications in Environmental and Analytical Sciences

In addition to biomedical research, this compound and related compounds have applications in the environmental and analytical sciences. In analytical chemistry, their ability to react selectively with carbonyl compounds (aldehydes and ketones) makes them useful as derivatizing agents. netascientific.com This reaction converts the carbonyls into oximes, which can enhance their detection sensitivity in analytical techniques like gas chromatography. netascientific.com

In the environmental field, hydroxylamine derivatives have been investigated for their potential role in wastewater treatment. netascientific.com For example, they can aid in the removal of heavy metals through a process called complexation, where the hydroxylamine compound binds to the metal ion, facilitating its separation from the water. netascientific.com They are also studied in the context of environmental nitrogen cycles. solubilityofthings.com

Studies on Environmental Degradation and Fate

The environmental fate of this compound is significantly influenced by its chemical reactivity, particularly with atmospheric and aquatic oxidants. Research into the reactions of aliphatic amines with ozone has provided critical insights into the degradation pathways of this compound. researchgate.netnih.gov In aqueous environments, especially during water treatment processes like ozonation, this compound is a potential transformation product of ethylamine (B1201723) and diethylamine (B46881). researchgate.netnih.gov

Studies have determined the kinetics of the reaction between ozone and various aliphatic amines and their transformation products. The apparent second-order rate constant for the reaction of this compound with ozone at pH 7 is approximately 10⁵ M⁻¹s⁻¹. researchgate.netnih.gov This high reactivity indicates that ozonation is a significant pathway for its degradation in engineered systems and potentially in the environment. The reaction leads to the formation of products with a nitrogen-oxygen bond, with a notable end-product being nitroethane. researchgate.netnih.gov The formation of nitroalkanes from the ozonation of primary and secondary amines like ethylamine is a significant finding, as these compounds may have adverse environmental and health effects. researchgate.net

Compared to its fluorinated analogs, this compound exhibits lower thermal stability, which suggests a higher susceptibility to oxidative degradation in the environment. The degradation of similar hydroxylamine compounds, such as N,N-Dimethylhydroxylamine (DMHA) in specific conditions, can yield N-methylhydroxylamine, indicating that dealkylation and transformation are key processes in the environmental fate of substituted hydroxylamines. The study of these degradation pathways is crucial for developing strategies for environmental remediation where such compounds might be present as pollutants. smolecule.com

Table 1: Reaction Kinetics of this compound and Related Compounds with Ozone

This table summarizes the apparent second-order rate constants (kapp) for the reaction of ozone with this compound and its parent compounds at pH 7.

CompoundApparent Second-Order Rate Constant (kapp) at pH 7 (M⁻¹s⁻¹)Reference
Ethylamine9.3 × 10⁴ researchgate.netnih.gov
Diethylamine4.5 × 10⁵ researchgate.netnih.gov
This compound~10⁵ researchgate.netnih.gov
N,N-diethylhydroxylamine6.8 × 10⁵ researchgate.netnih.gov
Nitroethane3.4 researchgate.netnih.gov

Role in Water and Wastewater Treatment Processes

This compound and its related compounds play a dual role in water treatment, primarily in ozonation processes and as oxygen scavengers for corrosion control. researchgate.netgoogle.com

During the ozonation of wastewater containing high concentrations of dissolved organic nitrogen, aliphatic amines are common constituents. researchgate.netnih.gov The reaction of ozone with primary and secondary amines, such as ethylamine and diethylamine, can lead to the formation of this compound as an intermediate transformation product. researchgate.netnih.gov The subsequent high reactivity of this compound with ozone contributes to its further transformation into compounds like nitroethane. researchgate.netnih.gov Understanding these reaction mechanisms is vital for predicting the formation of potentially harmful disinfection byproducts, such as nitroalkanes, in wastewater treatment plants that use ozone. researchgate.net

In addition to its role in oxidative water treatment, this compound is cited as an effective oxygen scavenger, particularly for boiler water treatment. google.comgoogle.com Dissolved oxygen is a primary cause of corrosion in industrial water systems. google.com Hydroxylamine derivatives, including this compound, are used to chemically reduce dissolved oxygen, thereby retarding corrosion of metal surfaces. google.com These compounds can be used in amounts ranging from 0.01 to 50 parts per million and may be catalyzed by substances like water-soluble metal salts or quinones to enhance their oxygen scavenging activity. google.com

Derivatizing Agent in Chromatographic Analysis of Complex Matrices

Chemical derivatization is a crucial sample preparation technique in chromatography. gcms.cz It involves chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC). jfda-online.com The primary goals of derivatization are to increase analyte volatility and thermal stability (for GC), improve chromatographic separation, and enhance detector response and sensitivity. gcms.czjfda-online.com this compound and its isomer, O-ethylhydroxylamine, have emerged as valuable derivatizing agents, particularly for the analysis of carbonyl compounds (aldehydes and ketones) in complex biological and environmental samples. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Methods

In HPLC, derivatization is often employed to introduce a chromophore or fluorophore into an analyte that otherwise lacks a suitable UV-absorbing or fluorescent functional group, thereby enabling or enhancing its detection. chula.ac.thoup.com While the use of this compound specifically as a pre-column derivatizing agent in published HPLC methods is not as extensively documented as in GC, the principle is well-established with similar reagents. For instance, hydroxylamine is derivatized with benzaldehyde (B42025) to allow for sensitive HPLC-UV detection. oup.com This suggests that this compound could similarly be used to derivatize target analytes, or be derivatized itself for quantification. The reaction of a hydroxylamine with a carbonyl group forms a stable oxime, and if the derivatizing agent contains a chromophore, the resulting product can be readily detected. chula.ac.th

Gas Chromatography (GC) and Mass Spectrometry (MS) Techniques

The most significant application of this compound as a derivatizing agent is in the field of GC-MS. It is particularly effective for the analysis of small, polar molecules containing carbonyl groups, such as monosaccharides and certain metabolites, which are otherwise difficult to analyze directly by GC due to their low volatility and thermal instability. researchgate.netnih.govnih.gov

A common strategy involves a two-step derivatization protocol. researchgate.netnih.gov In the first step, the carbonyl groups of the analytes are reacted with O-ethylhydroxylamine hydrochloride (EtOx) or this compound to form their respective oxime derivatives. researchgate.netnih.gov This step effectively protects the reactive carbonyl function. In the second step, the remaining polar functional groups, such as hydroxyl groups, are silylated using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). researchgate.netnih.govnih.gov This two-step process yields volatile and thermally stable derivatives suitable for GC separation and MS detection. researchgate.net

This methodology has been successfully applied to:

Analysis of Monosaccharides: A protocol using parallel derivatization with hydroxylamine/BSTFA and O-ethylhydroxylamine/BSTFA allows for the unambiguous identification and separation of aldoses, ketoses, and other sugars in complex mixtures like food samples. researchgate.net

Metabolite Analysis in Disease Research: A validated GC-tandem mass spectrometry (GC-MS/MS) method uses ethylhydroxylamine in conjunction with MTBSTFA to derivatize and measure glyoxylate, glycolate, and oxalate (B1200264) in plasma. nih.govnih.gov This is critical for studying metabolic disorders like primary hyperoxalurias. nih.govnih.gov In this application, derivatization with ethylhydroxylamine was essential for the analysis of glyoxylate, which could not be observed by GC-MS with silylation alone. nih.gov

Table 2: GC-MS Derivatization Methods Using Ethylhydroxylamine Derivatives

This table outlines examples of two-step derivatization protocols for the analysis of complex analytes.

Analyte(s)Step 1: Derivatizing AgentStep 2: Derivatizing AgentAnalytical TechniqueReference
Monosaccharides (aldoses, ketoses)O-ethylhydroxylamine hydrochloride (EtOx)N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)GC-MS researchgate.net
Glyoxylate, Oxalate, GlycolateEthylhydroxylamineN-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)GC-MS/MS nih.govnih.gov
Optimization of Separation and Identification Protocols

The optimization of derivatization protocols is critical for achieving reliable and sensitive analysis. Research has focused on comparing different derivatization approaches to enhance separation and facilitate quantification. researchgate.net For instance, in the analysis of monosaccharides, a comparative study of single- and two-step derivatization methods led to the development of an optimized protocol that could simultaneously separate 15 unbranched aldoses. researchgate.net

In the development of the GC-MS/MS method for hyperoxaluria biomarkers, ethylhydroxylamine was chosen over hydroxylamine because its derivative provided a more favorable elution window, avoiding interference with other compounds in the chromatogram. nih.gov The reaction medium was also tested, comparing water and pyridine. nih.gov Furthermore, the optimization involved selecting the most suitable silylation agent, with MTBSTFA being chosen over BSTFA as it generally produces a higher analytical response. nih.gov Such optimization steps are essential for developing robust analytical methods capable of deconvoluting overlapping analytes in complex matrices and achieving the low detection limits required for clinical and research applications. researchgate.netnih.gov

Computational Chemistry and Theoretical Studies on N Ethylhydroxylamine

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

DFT has become a cornerstone for exploring the mechanisms of reactions involving N-ethylhydroxylamine and its analogs. By calculating the potential energy surface, researchers can identify stable intermediates, transition states, and the most favorable reaction pathways.

The analysis of transition states is crucial for understanding reaction kinetics and selectivity. For reactions involving N-alkylhydroxylamines, such as cycloadditions, DFT calculations allow for the precise localization of transition state geometries. conicet.gov.ar In the addition of N-methylhydroxylamine to conjugated esters, for example, transition states for both syn and anti attacks have been located and analyzed. conicet.gov.ar The analysis reveals that for both E and Z isomers of the olefin substrate, the syn attack is kinetically more favorable, which aligns well with experimental observations of selectivity. conicet.gov.ar The geometries of these transition states show that the degree of proton transfer is a key differentiating factor, with syn transition states appearing later along the reaction coordinate. conicet.gov.ar In other reaction types, such as the reaction between a formaldehyde (B43269) radical anion and methyl chloride, a single transition state can lead to multiple products, a phenomenon that can be explored through ab initio molecular dynamics calculations starting from the transition state geometry. wayne.edu

Hydrogen abstraction is a fundamental reaction step in the metabolism and degradation of many amine-containing compounds. DFT calculations have been effectively used to model these processes for hydroxylamine (B1172632) derivatives. A study on the reaction between N-methylhydroxylamine (NMH) and a cytochrome P450 compound I model demonstrated that H-abstraction from the hydroxyl group is the most favorable pathway for forming the nitrosoalkane intermediate. nih.gov H-abstraction from the N-H bond was found to be only slightly less favorable, whereas N-oxidation and H-abstraction from the methyl group's C-H bond had significantly higher energy barriers. nih.gov This preferential abstraction from the O-H or N-H bonds is a critical insight into the mechanism-based inactivation of P450 enzymes by alkylamines. nih.gov The calculated energy barriers dictate the regioselectivity of the reaction, highlighting the predictive power of DFT in understanding biochemical transformations. nih.govmdpi.com

Calculated Energy Barriers for H-Abstraction from N-Methylhydroxylamine (NMH) by a P450 Model

This table presents the calculated energy barriers for different hydrogen abstraction pathways from N-methylhydroxylamine, as determined by Density Functional Theory (DFT). The data highlights the preferential pathways in the formation of nitrosoalkane intermediates.

Reaction PathwayCalculated Energy Barrier (kcal/mol)Reference
H-abstraction from O-H bondMost Favorable nih.gov
H-abstraction from N-H bondSlightly Less Favorable nih.gov
N-oxidationMuch Higher Barrier nih.gov
H-abstraction from C-H bondMuch Higher Barrier nih.gov

N-alkylhydroxylamines can react with olefinic substrates via cycloaddition mechanisms. Theoretical calculations indicate that the most favorable mechanism is often a concerted cycloaddition that proceeds through a cyclic transition state. conicet.gov.ar This concerted pathway is consistent with the high stereospecificity observed experimentally in reactions of N-alkylhydroxylamines with trisubstituted olefins. conicet.gov.ar The stereochemical outcome, particularly the syn or anti selectivity, is determined by the relative energies of the corresponding transition states. conicet.gov.ar DFT studies have shown that for the reaction of N-methylhydroxylamine with chiral enoate esters, the syn attack is kinetically preferred, leading to a high diastereomeric ratio (e.g., 10:1 syn/anti ratio). conicet.gov.ar The stereochemistry can also be influenced by factors such as the geometry of the double bond (Z vs. E) and the presence of bulky substituents. conicet.gov.aracs.org

In the context of nuclear fuel reprocessing, hydroxylamine and its N-alkylated derivatives are used as salt-free reductants. dntb.gov.uarsc.org DFT has been employed to investigate the mechanism of Neptunium(VI) reduction by these compounds. dntb.gov.ua Studies on hydroxylamine, N-methylhydroxylamine (MHA), and N,N-dimethylhydroxylamine (DMHA) show that methyl substitution influences the reaction mechanism and rate. researcher.life The reduction of Np(VI) by hydroxylamine proceeds via two consecutive hydrogen atom transfer (HAT) steps. researcher.life In contrast, for MHA and DMHA, the mechanism involves an initial HAT step followed by an outer-sphere electron transfer. researcher.life The calculated energy barrier for the rate-determining first reduction step is lower for DMHA (6.2 kcal/mol) than for MHA (7.7 kcal/mol), which explains the experimentally observed faster reaction rate for DMHA. researcher.life These theoretical investigations provide crucial insights into designing more efficient reductants for actinide separation. researchgate.net

Kinetic Data for Np(VI) Reduction by Hydroxylamine and its Derivatives

This table summarizes the time required for 99% reduction (τ₉₉) of Np(VI) by various reductants under specified conditions, illustrating the effect of alkyl substitution on reaction rates.

ReductantConditionsτ₉₉ (min)Reference
Hydroxylamine (HA)1.0 M HNO₃, 25°C0.12 rsc.org
N-methylhydroxylamine (MAH)2.0 M HNO₃, 25°C0.65 rsc.org
N,N-dimethylhydroxylamine (DMHA)1.0 M HNO₃, 25°C0.18 rsc.org
N,N-diethylhydroxylamine (DEHA)1.0 M HNO₃, 25°C0.15 rsc.org

Concerted Cycloaddition Mechanisms and Stereochemical Outcomes

Quantum Chemical Computations for Electronic Structure Analysis

Quantum chemical calculations provide fundamental information about the electronic structure of molecules like this compound, including bond lengths, charge distributions, and orbital energies. rsdjournal.orgresearchgate.net These computations are not limited to DFT and can include other methods like Hartree-Fock and Møller-Plesset perturbation theory. researchgate.net For instance, the analysis of the N-O bond length in hydroxylamine derivatives shows that increasing methyl substitution on the nitrogen atom elongates the bond, which in turn affects its stability and redox properties. Analyzing the electronic structure is also key to understanding reaction mechanisms; for example, the interaction between a nitrosoalkane metabolic intermediate and the heme iron in cytochrome P450 can be analyzed to provide insights into the coordination bond. nih.gov Such studies are foundational for building a comprehensive picture of the molecule's reactivity. rsdjournal.org

Kinetic Simulations and Multiresponse Kinetic Modeling of this compound Transformations

To understand the behavior of this compound in complex systems, static calculations of reaction barriers are often insufficient. Kinetic simulations and modeling are employed to predict the evolution of species concentrations over time. earthwormexpress.com For example, in the ozonation of aliphatic amines in water treatment, this compound can be formed as a transformation product. researchgate.netepfl.ch Kinetic simulations, supported by quantum chemical computations, are used to corroborate proposed reaction mechanisms and explain the high reactivity of hydroxylamine intermediates with ozone. epfl.ch The apparent second-order rate constant for the reaction of this compound with ozone at pH 7 is estimated to be approximately 10⁵ M⁻¹s⁻¹. researchgate.netepfl.ch

Multiresponse kinetic modeling is an even more powerful technique for unraveling complex reaction networks where multiple species are reacting and forming simultaneously. earthwormexpress.comwur.nl This approach uses data from multiple measured responses (concentrations of different reactants and products) to test and refine a proposed kinetic model more rigorously. earthwormexpress.com While direct applications to this compound are not extensively documented, the methodology has been successfully applied to complex processes like the Maillard reaction. wur.nlmdpi.com Its application could provide a deeper understanding of this compound transformations in intricate environments by yielding more precise parameter estimates and allowing for robust model validation under varying conditions. wur.nlmdpi.com

Apparent Second-Order Rate Constants (kO₃) for Reactions with Ozone at pH 7

This table lists the rate constants for the reaction of ozone with various aliphatic amines and their hydroxylamine transformation products, highlighting the high reactivity of the hydroxylamine species.

CompoundApparent kO₃ (M⁻¹s⁻¹)Reference
Ethylamine (B1201723)9.3 x 10⁴ researchgate.net
Diethylamine (B46881)9.3 x 10⁴ researchgate.net
Triethylamine2.2 x 10⁶ researchgate.net
This compound~10⁵ researchgate.netepfl.ch
N,N-diethylhydroxylamine6.8 x 10⁵ researchgate.netepfl.ch

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, atomistic view of dynamic processes, such as chemical reactions, conformational changes, and binding events. nih.gov This approach has become an invaluable tool for gaining mechanistic insights into complex chemical and biological systems. nih.govnih.gov While specific molecular dynamics simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of MD are well-established and can be theoretically applied to understand its behavior.

Molecular dynamics simulations offer a window into the time evolution of a molecular system, revealing transition states, reaction intermediates, and the influence of the surrounding environment on reaction pathways. nih.gov For a molecule like this compound, MD simulations could be employed to investigate various mechanistic questions, such as its role in nucleophilic additions, cycloaddition reactions, or its behavior as a reducing agent. Theoretical studies on related N-alkylhydroxylamines, often using Density Functional Theory (DFT), have laid the groundwork for understanding their reaction mechanisms, which can be further explored and validated using MD simulations. conicet.gov.aracs.org

For instance, theoretical calculations have shown that the addition of N-alkylhydroxylamines to α,β-unsaturated esters can proceed through a concerted cycloaddition-like process. acs.org MD simulations could be used to model this reaction in explicit solvent, providing insights into the role of solvent molecules in stabilizing the transition state and influencing the reaction stereoselectivity. Similarly, studies on the reduction of Np(VI) by N-methylhydroxylamine (MHA) and N,N-dimethylhydroxylamine (DMHA) have identified hydrogen atom transfer as a key mechanistic step. nih.gov MD simulations could be used to explore the dynamics of this hydrogen transfer process for this compound, providing a more detailed picture of the reaction coordinate.

The general workflow for performing a molecular dynamics simulation to gain mechanistic insights involves several key steps:

System Setup: A model of the system is created, including the this compound molecule, any other reactants, and the solvent (e.g., water). The interactions between atoms are described by a force field.

Minimization: The initial geometry of the system is optimized to remove any unfavorable contacts or steric clashes.

Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to match experimental conditions. This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble. mdpi.com

Production Run: Once the system is equilibrated, the production simulation is run for a specific length of time (from nanoseconds to microseconds, depending on the process being studied). During this phase, the trajectory of the atoms is saved at regular intervals.

Analysis: The saved trajectory is analyzed to extract meaningful information about the system's dynamics and the reaction mechanism. This can include analyzing bond distances and angles, root-mean-square deviation (RMSD), and free energy calculations. mdpi.com

Illustrative Potential Applications of MD Simulations for this compound

To illustrate how MD simulations could provide mechanistic insights for this compound, we can consider hypothetical studies based on the known reactivity of related compounds.

One potential area of investigation is the nucleophilic addition of this compound to a carbonyl compound. MD simulations could be used to study the approach of the nucleophile to the electrophilic carbon, the formation of the tetrahedral intermediate, and the subsequent proton transfer steps. By analyzing the trajectory, researchers could identify key intermolecular interactions, such as hydrogen bonds, that stabilize the intermediate and facilitate the reaction.

Another potential application is in studying the thermal decomposition of this compound. MD simulations could help to identify the initial bond-breaking events and the subsequent radical or non-radical pathways that lead to the final products. This information would be valuable for understanding the stability of the compound under different conditions.

The following table outlines hypothetical parameters that might be used in a molecular dynamics simulation to study the reaction of this compound with a model substrate in an aqueous environment.

ParameterValue/Description
System Composition1 this compound, 1 Acrylonitrile, ~5000 Water molecules
Force FieldCHARMM36 for organic molecules, TIP3P for water
EnsembleNPT (Isothermal-isobaric)
Temperature298 K
Pressure1 atm
Simulation Time100 ns
Integration Timestep2 fs

From such a simulation, one could extract detailed mechanistic data. The table below presents a hypothetical analysis of the reaction trajectory, focusing on key events that describe the reaction mechanism.

Time (ns)EventKey Interatomic Distance (Å)
0-10Initial diffusion and approach of reactantsN(EtNHOH) - C(Acrylonitrile) > 4.0
15.2Formation of a pre-reaction complex stabilized by hydrogen bondingO(EtNHOH)···H-O(Water) ~ 1.8
45.8Transition state for nucleophilic attackN(EtNHOH) - C(Acrylonitrile) ~ 2.1
46.1Formation of the covalent intermediateN(EtNHOH) - C(Acrylonitrile) ~ 1.5
50.5Proton transfer from a water moleculeO(Water) - H···O(Intermediate) ~ 1.7

While these tables are based on hypothetical data, they illustrate the type of detailed, time-resolved information that molecular dynamics simulations can provide to elucidate reaction mechanisms. The application of these powerful computational techniques to this compound holds significant potential for advancing our understanding of its chemical behavior at a fundamental level.

Future Research Directions and Unresolved Challenges in N Ethylhydroxylamine Chemistry

Exploration of Novel and Underutilized Reaction Pathways

While N-ethylhydroxylamine is a versatile reagent, its full synthetic potential remains untapped. Much of the current understanding is extrapolated from studies on related N-alkylhydroxylamines. A primary future direction is the systematic exploration of novel reaction pathways specific to the N-ethyl group.

Catalytic Nitrene Transfer: Recent progress in catalytic nitrene transfer reactions using hydroxylamine (B1172632) derivatives as precursors presents a significant opportunity. rsc.org These reactions, often facilitated by transition metals, allow for C-H amination and olefin aziridination under mild conditions. rsc.org Future work should focus on developing catalyst systems optimized for this compound to provide direct access to N-ethylated amines and heterocycles, which are valuable motifs in medicinal chemistry.

Cycloaddition Reactions: 1,3-dipolar cycloaddition reactions are a cornerstone of heterocyclic synthesis. scielo.br While the reactions of N-methylhydroxylamine have been investigated to form isoxazolidinones, acs.org a thorough investigation into this compound's participation in such concerted cycloadditions is needed. scielo.bracs.org This could lead to new, efficient routes to five-membered heterocycles.

Electrophilic Amination: The development of N-alkylhydroxylamine reagents for the direct, iron-catalyzed installation of amine groups onto alkenes represents a major advance. amazonaws.comethz.ch Expanding this methodology to include a broader range of this compound-derived reagents would be highly valuable, particularly for creating complex secondary and tertiary amines from simple starting materials. amazonaws.com

Reactions with Oxidants: The reaction of aliphatic amines with ozone is known to produce various nitrogen-oxygen bond-containing products, including hydroxylamines and nitroalkanes. researchgate.net A detailed mechanistic study of the reaction between this compound and atmospheric oxidants like ozone and hydroxyl radicals is warranted. researchgate.netrsc.org This would not only clarify its environmental transformation pathways but could also be harnessed for synthetic purposes, such as controlled oxidation to nitroethane or other valuable products.

Development of Highly Stereoselective Synthetic Methodologies

The generation of chiral molecules is paramount in drug discovery and materials science. A significant challenge in this compound chemistry is the development of methods that control stereochemistry with high precision.

Future research should prioritize the following areas:

Asymmetric Catalysis: The use of chiral catalysts to control the outcome of reactions involving this compound is a key frontier. For instance, palladium-catalyzed carboamination reactions of O-vinyl-1,2-amino alcohols have been shown to produce cis-disubstituted oxazolidines with excellent diastereoselectivity. organic-chemistry.org Adapting this and other catalytic systems (e.g., using chiral phosphoric acids or transition metal complexes) for reactions with this compound could enable the enantioselective synthesis of complex amine-containing products. organic-chemistry.orgrsc.org

Chiral Auxiliaries: Attaching a chiral auxiliary to this compound or a reaction substrate can guide the stereochemical course of a reaction. Methodologies developed for the stereoselective synthesis of pyrrolidine (B122466) derivatives, often starting from chiral precursors like proline, could serve as a blueprint for creating optically pure compounds derived from this compound. mdpi.com

Enzyme-Catalyzed Reactions: Biocatalysis offers an environmentally friendly and highly selective approach to synthesis. Exploring enzymes that can utilize this compound or its derivatives as substrates could open pathways to chiral amines and amino alcohols that are difficult to access through traditional chemical methods.

Glycoconjugation: A general method for the stereoselective coupling of unprotected carbohydrates with N,O-disubstituted hydroxylamines has been described, preserving the sugar's structure with high diastereoselectivity. researchgate.net Applying this "neoglycosylation" chemistry to this compound derivatives could facilitate the rapid synthesis of novel glycoconjugates for biological evaluation. researchgate.netnih.gov

Advancements in In Situ Analytical Techniques for Real-Time Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes and ensuring safety. A significant challenge is the lack of methods for real-time monitoring of this compound reactions, as many current techniques rely on offline analysis.

Future advancements should focus on:

Spectroscopic Methods: Techniques like in situ Raman spectroscopy and Attenuated Total Reflectance (ATR) infrared spectroscopy are powerful tools for tracking the concentration of reactants, intermediates, and products in real-time. researchgate.netnih.gov The development of spectroscopic models for this compound and its key transformation products would enable detailed kinetic analysis. For example, quantum cascade laser (QCL) based spectroscopy has been used to monitor hydroxylamine nitrate (B79036) (HAN) chemistry, a methodology that could be adapted for this compound systems. researchgate.net

Mass Spectrometry: The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a sensitive method for detecting hydroxylamines in complex matrices. researchgate.net The development of high-resolution mass spectrometry (HR-MS) methods would be particularly valuable for identifying transient intermediates and reaction byproducts, offering deeper mechanistic insight. rsc.org

Nuclear Magnetic Resonance (NMR): While standard NMR is a powerful structural tool, advanced techniques can provide dynamic information. The application of in situ NMR could help elucidate reaction pathways and characterize unstable intermediates in this compound chemistry. nih.gov

Electrochemical Analysis: For reactions involving redox processes, electrochemical methods can provide real-time kinetic data and mechanistic information. nih.gov This would be particularly relevant for studying the electrochemical synthesis of this compound derivatives or its role in electrocatalytic cycles.

Designing this compound Derivatives with Tuned Reactivity and Selectivity

The core structure of this compound can be modified to create derivatives with tailored properties. Designing these derivatives for specific applications is a major research direction that bridges synthetic chemistry with materials science and pharmacology.

Key strategies for future design include:

Modulating Nucleophilicity: The reactivity of N-alkylhydroxylamines is highly dependent on the substitution pattern. Studies on related compounds show that methyl substitution significantly impacts nucleophilicity and reaction rates. researchgate.netfrontiersin.org A systematic study correlating the electronic and steric properties of substituents on the nitrogen or oxygen of this compound with its reactivity would enable the rational design of reagents for specific synthetic transformations, such as SNAr reactions or acyl transfers. researchgate.netfrontiersin.org

Enhancing Biological Activity: N-substituted hydroxylamines have shown promise as antibacterial agents. acs.org Future work should focus on synthesizing libraries of this compound derivatives, for example by creating various arylpiperazine derivatives, and screening them for enhanced potency and selectivity against microbial targets like ribonucleotide reductase. acs.orgmdpi.com

Improving Reagent Stability and Handling: The development of stable, solid forms of this compound reagents, such as triflic acid salts, can improve their shelf-life and ease of use in synthesis. ethz.ch Research into new salt forms or protecting group strategies is needed to broaden their practical applicability.

Table 1: Influence of N-Substitution on Hydroxylamine Reactivity

N-Substituent Group Observed Effect on Reactivity/Property Potential Application for this compound
Methyl (-CH₃) Compared to N,N-dimethylhydroxylamine, N-methylhydroxylamine is 2.3 times more reactive in nucleophilic substitution, attributed to reduced steric hindrance. frontiersin.org Provides a baseline for predicting the steric and electronic effects of the ethyl group, suggesting a balance between nucleophilicity and steric bulk.
N,O-Dimethyl Shows significantly lower reactivity than N-methylhydroxylamine, highlighting the electronic deactivating effect of O-methylation. Guides the design of O-substituted this compound derivatives where attenuated reactivity is desired.
Benzyl N-benzylhydroxylamine analogues have shown variable antibacterial activity, indicating that aromatic substituents can be used to modulate biological profiles. acs.org Suggests that N-arylalkyl derivatives of ethylhydroxylamine could be synthesized to explore structure-activity relationships for therapeutic uses.
Acyl (O-acyl) The O-acyl-N,N-disubstituted hydroxylamine moiety functions as an effective electrophilic nitrogen source in catalysis. mdpi.com O-acylated this compound derivatives could be developed as novel electrophilic aminating agents for C-N bond formation.

Broader Implementation of Computational Tools for Predictive Chemistry

Computational chemistry offers a powerful, cost-effective way to guide experimental research. Its application to this compound chemistry is currently limited but holds immense potential for accelerating discovery.

Future research should leverage computational tools for:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map reaction energy profiles, identify transition states, and rationalize observed stereoselectivities. acs.org Such studies can provide deep insight into novel reaction pathways and help explain the role of catalysts, as demonstrated in studies of C-N coupling and cycloaddition reactions. acs.orgnih.gov

Predictive Catalyst Design: Computational modeling can screen potential catalysts for reactions involving this compound, predicting their efficacy and selectivity before any experimental work is undertaken. rsc.org This is particularly relevant for developing new transition metal-catalyzed amination and C-H functionalization reactions.

Derivative Design and Screening: Molecular modeling can be used to predict the properties of novel this compound derivatives. This includes predicting their reactivity, stability, and potential for biological activity by docking them into the active sites of enzymes like ribonucleotide reductase. core.ac.uknih.gov

Spectroscopic Analysis: Quantum chemical calculations can predict vibrational (infrared, Raman) and NMR spectra for transient species, aiding in their identification from experimental data obtained via in situ monitoring techniques.

Addressing Environmental Impact and Sustainable Applications of this compound

As the use of this compound and its derivatives expands, it is imperative to consider their environmental impact and align their application with the principles of green chemistry.

Future research must address:

Environmental Fate and Transformation: The reaction of this compound with atmospheric oxidants like ozone can produce nitroalkanes, which may have adverse environmental or health effects. researchgate.net Comprehensive studies are needed to understand the persistence, bioaccumulation, and toxicity of this compound and its environmental degradation products.

Green Synthesis Routes: Research should focus on developing more sustainable methods for producing this compound itself, minimizing waste and avoiding hazardous reagents. This includes exploring electrochemical routes that can utilize renewable energy. acs.org

Lifecycle Assessment: For any large-scale application, a full lifecycle assessment should be performed to quantify the environmental footprint from production to disposal. umweltbundesamt.de This includes evaluating the energy consumption, resource depletion, and waste generation associated with its synthetic routes and uses.

Sustainable Applications: this compound can be a tool for sustainable chemistry. Its use in iron-catalyzed reactions avoids the need for more toxic or expensive heavy metal catalysts. amazonaws.com Furthermore, its potential role in electrochemical processes for converting waste products like CO₂ and nitrates into valuable chemicals presents a promising avenue for sustainable chemical manufacturing. nih.govacs.org The ultimate goal is to design chemical products and processes that are inherently safer and have a minimal environmental impact. umweltbundesamt.deresearchgate.net

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-ethylhydroxylamine in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods, closed systems) and personal protective equipment (PPE), including impervious gloves, safety goggles, and respiratory protection (half-face respirators rated for organic vapors). Follow disposal guidelines compliant with federal/state regulations, prioritizing incineration or neutralization under controlled conditions. Refer to SDS guidelines for spill management and first-aid measures, such as immediate decontamination and medical consultation for inhalation exposure .

Q. Which synthetic routes are viable for this compound production, and what mechanistic factors influence yield?

  • Methodological Answer : One documented route involves ozonolysis of ethylamine, where this compound forms as a secondary product. Key factors include pH control (near-neutral conditions to stabilize intermediates) and reaction time optimization to minimize side reactions (e.g., over-oxidation). Kinetic studies suggest a second-order rate constant of ~7.0 × 10⁵ M⁻¹s⁻¹ for analogous hydroxylamine derivatives under similar conditions, emphasizing the need for precise stoichiometric ratios .

Q. How should this compound be stored to prevent degradation, and what stability indicators should be monitored?

  • Methodological Answer : Store in airtight, light-resistant containers at temperatures ≤4°C under inert gas (e.g., nitrogen). Monitor for color changes (yellowing indicates oxidation) and precipitate formation. Regularly validate purity via HPLC or GC-MS, referencing degradation byproducts like nitroso compounds. Shelf-life testing under accelerated conditions (e.g., 40°C/75% humidity) can predict long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic data for this compound under varying pH conditions?

  • Methodological Answer : Conduct systematic pH-dependent kinetic studies using buffered solutions (pH 3–10) and validate with computational tools (e.g., ACD/Labs pKa prediction). Compare experimental rate constants with theoretical models to identify deviations caused by protonation state changes. For discrepancies, re-evaluate analytical methods (e.g., UV-Vis vs. NMR quantification) and control for ionic strength effects .

Q. What experimental design principles ensure reliable analysis of this compound’s environmental degradation pathways?

  • Methodological Answer : Use isotope-labeled this compound (e.g., ¹⁵N) in simulated environmental matrices (soil/water systems) to track degradation products via LC-HRMS. Incorporate abiotic controls (e.g., sterile samples) to distinguish microbial vs. chemical degradation. Follow NIH preclinical reporting guidelines for replicability, including detailed metadata on temperature, humidity, and microbial activity .

Q. Which analytical techniques are optimal for quantifying trace this compound in biological samples, and how are interferences mitigated?

  • Methodological Answer : Derivatize with dansyl chloride or similar fluorogenic agents to enhance HPLC-fluorescence detection sensitivity (LOD ~0.1 ppm). Validate against matrix effects using standard addition curves and confirm structural integrity via tandem MS. For complex matrices (e.g., serum), employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce background noise .

Q. How should researchers design experiments to assess this compound’s role in radical scavenging or redox cycling?

  • Methodological Answer : Use electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to detect hydroxyl radical quenching. Compare redox potentials via cyclic voltammetry and correlate with scavenging efficiency. Control for autoxidation by conducting experiments under anaerobic conditions and validating with chelating agents (e.g., EDTA) to exclude metal-catalyzed side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.